N-(1-acetylpiperidin-4-yl)-2-(3-chloro-2-fluorophenoxy)acetamide
Description
N-(1-acetylpiperidin-4-yl)-2-(3-chloro-2-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an acetyl group, and a phenoxyacetamide moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-(3-chloro-2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O3/c1-10(20)19-7-5-11(6-8-19)18-14(21)9-22-13-4-2-3-12(16)15(13)17/h2-4,11H,5-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMWBEDYTZLJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)COC2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylpiperidin-4-yl)-2-(3-chloro-2-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The acetylation of piperidine can be achieved using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetylpiperidine is then reacted with 3-chloro-2-fluorophenol to form the phenoxyacetamide linkage. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The phenoxyacetamide linkage allows for various substitution reactions, especially on the aromatic ring, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions using nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-(3-chloro-2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-acetylpiperidin-4-yl)-2-(3-chloro-2-fluorophenoxy)acetamide can be compared with other compounds that have similar structural features:
N-(1-acetylpiperidin-4-yl)-2-(3-chlorophenoxy)acetamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-(1-acetylpiperidin-4-yl)-2-(3-fluorophenoxy)acetamide: Lacks the chlorine atom, potentially altering its chemical behavior.
N-(1-acetylpiperidin-4-yl)-2-(phenoxy)acetamide: Lacks both halogen atoms, which can significantly change its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
